Faldaprevir

Antiviral potency HCV replicon assay NS3/4A protease inhibition

Select Faldaprevir for your NS3/4A protease research—not a generic inhibitor. With Ki values of 2.0–2.6 nM and EC50 values of 3.1–6.5 nM, it is >30-fold more potent than first-generation PIs like boceprevir (EC50=200 nM). Its distinct resistance signature (R155K: 330-fold; D168V: 1,800-fold resistance) makes it an irreplaceable tool for resistance mechanism and viral fitness studies. Backed by Phase III clinical data (STARTVerso SVR12: 73–84%), it serves as a validated reference for comparative DAA research and PK/PD modeling.

Molecular Formula C40H49BrN6O9S
Molecular Weight 869.8 g/mol
CAS No. 801283-95-4
Cat. No. B607408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaldaprevir
CAS801283-95-4
SynonymsFaldaprevir;  BI-201335;  BI 201335;  BI201335.
Molecular FormulaC40H49BrN6O9S
Molecular Weight869.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O
InChIInChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1
InChIKeyLLGDPTDZOVKFDU-XUHJSTDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Faldaprevir (801283-95-4) – An Investigational HCV NS3/4A Protease Inhibitor with Defined Potency and Resistance Profile for Research Procurement


Faldaprevir (BI 201335) is an investigational, orally active, non-covalent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Initially developed by Boehringer Ingelheim, it progressed to Phase III clinical trials for the treatment of chronic HCV genotype 1 infection before development was discontinued in 2014 due to the emergence of more effective and safer pan-genotypic therapies [1]. The compound is characterized by its macrocyclic structure and high in vitro potency against HCV genotypes 1a and 1b, with Ki values of 2.6 nM and 2.0 nM, and EC50 values of 6.5 nM and 3.1 nM in replicon assays, respectively [2].

Why In-Class HCV Protease Inhibitors Cannot Substitute for Faldaprevir (801283-95-4) in Research Applications


Substituting Faldaprevir with another HCV NS3/4A protease inhibitor without verification can compromise research integrity due to significant differences in potency, resistance profiles, and pharmacokinetic properties. While many agents share the same target, their quantitative inhibitory constants (Ki, EC50) vary by orders of magnitude, and they exhibit distinct patterns of resistance-associated variants [1]. For instance, the first-generation inhibitors boceprevir and telaprevir demonstrate substantially higher EC50 values (200 nM and 354 nM, respectively) compared to Faldaprevir (3.1–6.5 nM), indicating a >30-fold difference in antiviral potency [2]. Furthermore, Faldaprevir's unique resistance signature—characterized by the R155K substitution in GT1a (330-fold resistance) and D168V in GT1b (1,800-fold resistance)—differs markedly from other macrocyclic PIs, such as simeprevir, which is primarily affected by Q80K polymorphisms [3]. These quantitative disparities underscore that in-class compounds are not functionally interchangeable and highlight the necessity of using the specific compound for precise mechanistic studies or comparative analyses.

Quantitative Differentiation of Faldaprevir (801283-95-4) Against Comparator HCV NS3/4A Protease Inhibitors


Potency Advantage: Faldaprevir Demonstrates >30-Fold Higher Antiviral Activity Compared to First-Generation Inhibitors Boceprevir and Telaprevir

Faldaprevir exhibits significantly greater potency against HCV genotype 1b in cell-based replicon assays compared to the first-generation NS3/4A protease inhibitors boceprevir and telaprevir. In an in vitro HCV subgenomic replicon system using Huh-7 cells, Faldaprevir achieved an EC50 of 3.1 nM, whereas boceprevir and telaprevir showed EC50 values of 200 nM and 354 nM, respectively [1]. This represents a 65-fold and 114-fold increase in potency for Faldaprevir over boceprevir and telaprevir, respectively.

Antiviral potency HCV replicon assay NS3/4A protease inhibition

Resistance Profile Differentiation: Faldaprevir's Unique R155K and D168V Signature Contrasts with Simeprevir's Q80K Polymorphism

Faldaprevir exhibits a distinct resistance profile compared to other macrocyclic HCV protease inhibitors. In clinical studies, treatment-emergent resistance was predominantly associated with NS3 substitutions R155K in genotype 1a (conferring 330-fold resistance) and D168V in genotype 1b (conferring 1,800-fold resistance) [1]. In contrast, the second-wave protease inhibitor simeprevir is primarily affected by the Q80K polymorphism, which is present in approximately 48% of GT1a patients and reduces simeprevir efficacy [2]. The rarity of these faldaprevir-specific resistance-associated variants at baseline (<1% of sequences) suggests a unique evolutionary barrier [3].

Drug resistance HCV NS3 protease Resistance-associated variants

Clinical Efficacy: Faldaprevir-Based Triple Therapy Achieves SVR12 Rates Comparable to Other Second-Wave Protease Inhibitors in GT1 Patients

In Phase III clinical trials (STARTVerso1&2), faldaprevir in combination with pegylated interferon and ribavirin (PR) achieved sustained virologic response at 12 weeks post-treatment (SVR12) in 73-84% of treatment-naïve genotype 1 HCV patients, depending on dose and patient subgroup [1]. A network meta-analysis of randomized controlled trials demonstrated that faldaprevir plus PR was significantly more effective than PR alone and showed comparable efficacy to other second-wave DAAs, including simeprevir and sofosbuvir, in similar patient populations [2].

Sustained virologic response Clinical trial HCV genotype 1

Pharmacokinetic Differentiation: Faldaprevir Exhibits Dose-Dependent PK with a Long Half-Life, Supporting Once-Daily Dosing Unlike First-Generation Inhibitors

Faldaprevir demonstrates favorable pharmacokinetic properties that support once-daily (QD) dosing, a significant advantage over the thrice-daily (TID) or twice-daily (BID) regimens required for first-generation protease inhibitors boceprevir and telaprevir. Following single oral doses of 4–1,200 mg in healthy subjects, faldaprevir showed dose-dependent pharmacokinetics with a geometric mean terminal half-life (t1/2) ranging from 15.5 to 39.2 hours [1]. In multiple-dose studies, the mean t1/2 was 20–30 hours [2]. In contrast, boceprevir has a mean t1/2 of approximately 3 hours and requires TID dosing [3], while telaprevir's t1/2 is ~4–5 hours, necessitating BID or TID administration [4].

Pharmacokinetics Half-life Dosing regimen

Research and Industrial Application Scenarios for Faldaprevir (801283-95-4)


In Vitro Mechanistic Studies of HCV NS3/4A Protease Inhibition and Resistance Evolution

Faldaprevir serves as a well-characterized tool compound for investigating the mechanisms of NS3/4A protease inhibition and the emergence of drug resistance. Its high potency (EC50 = 3.1 nM for GT1b) allows for clear dose-response relationships in cell culture models. The compound's distinct resistance profile—with R155K and D168V conferring 330-fold and 1,800-fold resistance, respectively [1]—makes it particularly valuable for studying viral fitness costs and the genetic barrier to resistance. Researchers can use Faldaprevir to generate resistant viral populations and compare their fitness relative to those selected by other protease inhibitors like simeprevir (Q80K) or grazoprevir.

Comparative Pharmacology Studies Evaluating Second-Wave HCV Protease Inhibitors

Due to its extensive clinical characterization, Faldaprevir is an ideal reference standard for comparative analyses of newer HCV protease inhibitors. Data from Phase III trials (STARTVerso1&2) provide robust benchmarks for SVR12 rates (73-84%) in genotype 1 patients when used in combination with pegylated interferon and ribavirin [2]. These established clinical outcomes can serve as a comparator arm in in silico modeling, meta-analyses, or in vitro-in vivo extrapolation (IVIVE) studies aimed at predicting the efficacy of novel DAA candidates.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and ADME Studies

Faldaprevir's well-documented pharmacokinetic profile, including dose-proportional exposure, a long half-life (15.5–39.2 hours), and extensive hepatic metabolism [3][4], provides a rich dataset for PK/PD modeling. The compound can be used to study drug-drug interactions, particularly its effects on CYP3A4 and transport proteins (e.g., P-gp, BCRP) [5]. Its unique metabolic pathway, leading to fecal excretion of metabolites not found in plasma [4], offers a model system for investigating enterohepatic circulation and transporter-mediated clearance.

Chemical Biology and Probe Development

As a selective, non-covalent inhibitor of HCV NS3/4A protease, Faldaprevir can be utilized as a chemical probe to study the biological function of the protease in viral replication and host interactions. Its defined binding mode and potency (Ki = 2.6 nM for GT1a, 2.0 nM for GT1b) make it suitable for structural biology applications, including co-crystallization studies, to elucidate the molecular basis of inhibitor binding and resistance. Furthermore, Faldaprevir can serve as a positive control in high-throughput screening assays designed to identify novel NS3/4A inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Faldaprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.